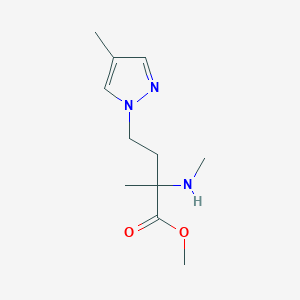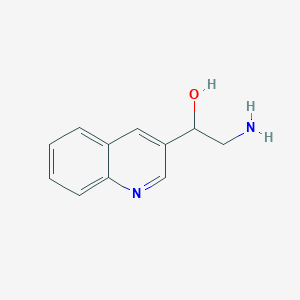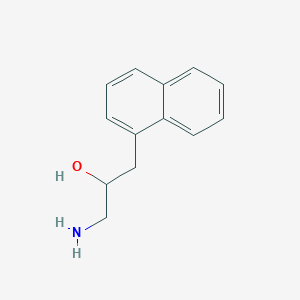
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxazole ring, and a pyrrolidine ring, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the oxazole and pyrrolidine rings, and the final hydrochloride salt formation. Common reagents used in these reactions include ethylamine, 3-methyl-1,2-oxazole, and pyrrolidine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine
- 5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- N-ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
Uniqueness
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H20ClN5O |
|---|---|
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
N-ethyl-5-(3-methyl-1,2-oxazol-5-yl)-4-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H19N5O.ClH/c1-3-16-14-17-8-11(12-6-9(2)19-20-12)13(18-14)10-4-5-15-7-10;/h6,8,10,15H,3-5,7H2,1-2H3,(H,16,17,18);1H |
Clave InChI |
FEZQSIBYRJMFIU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=C(C(=N1)C2CCNC2)C3=CC(=NO3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)



![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)



